molecular formula C27H24N2O8 B10945279 5-[(4-{(1Z)-1-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

5-[(4-{(1Z)-1-[2-({5-[(4-methoxyphenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B10945279
M. Wt: 504.5 g/mol
InChI Key: KNUHVBUTMDDKQV-QRQIAZFYSA-N
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Description

5-[(4-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID: is a complex organic compound characterized by its unique structure, which includes methoxyphenoxy, furan, and hydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxyphenoxy Group: This involves the reaction of a suitable phenol derivative with methoxy reagents under controlled conditions.

    Furan Ring Formation: The furan ring is synthesized through cyclization reactions involving appropriate diene and dienophile precursors.

    Hydrazono Group Introduction: This step involves the reaction of a hydrazine derivative with a carbonyl compound to form the hydrazono group.

    Final Coupling: The final step involves coupling the methoxyphenoxy, furan, and hydrazono intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and phenoxy groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

5-[(4-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID: can be compared with similar compounds such as:

    4-Methoxyphenoxy Derivatives: Compounds with similar methoxyphenoxy groups but different core structures.

    Furan Derivatives: Compounds containing furan rings with various substituents.

    Hydrazono Compounds: Molecules with hydrazono groups but different aromatic or heterocyclic systems.

The uniqueness of 5-[(4-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N2O8

Molecular Weight

504.5 g/mol

IUPAC Name

5-[[4-[(Z)-N-[[5-[(4-methoxyphenoxy)methyl]furan-2-carbonyl]amino]-C-methylcarbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C27H24N2O8/c1-17(18-3-5-20(6-4-18)34-16-23-12-14-25(37-23)27(31)32)28-29-26(30)24-13-11-22(36-24)15-35-21-9-7-19(33-2)8-10-21/h3-14H,15-16H2,1-2H3,(H,29,30)(H,31,32)/b28-17-

InChI Key

KNUHVBUTMDDKQV-QRQIAZFYSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)OC)/C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O

Origin of Product

United States

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